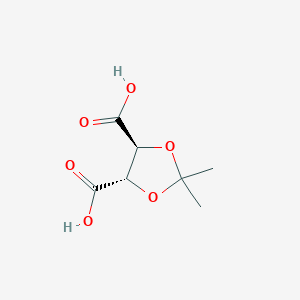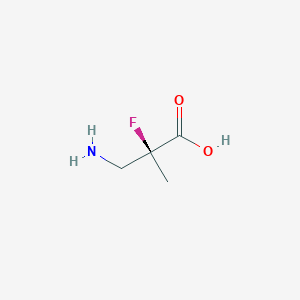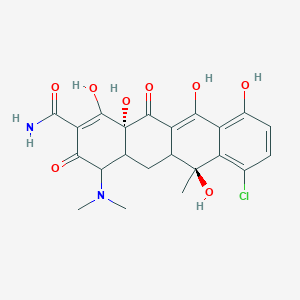![molecular formula C19H25N3O2 B14803340 4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, a dicyclopropylmethylene moiety, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dicyclopropyl ketone with hydrazine to form the dicyclopropylmethylene hydrazine intermediate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize production efficiency.
化学反应分析
Types of Reactions
4-[2-(dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
科学研究应用
4-[2-(dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the dicyclopropylmethylene moiety may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-[2-(dicyclopropylmethylene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide
- 4-[2-(dicyclopropylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide
Uniqueness
Compared to similar compounds, 4-[2-(dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide stands out due to its specific substitution pattern on the phenyl ring. This unique arrangement can influence its chemical reactivity, binding properties, and overall biological activity, making it a valuable compound for targeted research and applications.
属性
分子式 |
C19H25N3O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
N'-(dicyclopropylmethylideneamino)-N-(3,4-dimethylphenyl)butanediamide |
InChI |
InChI=1S/C19H25N3O2/c1-12-3-8-16(11-13(12)2)20-17(23)9-10-18(24)21-22-19(14-4-5-14)15-6-7-15/h3,8,11,14-15H,4-7,9-10H2,1-2H3,(H,20,23)(H,21,24) |
InChI 键 |
CHXDCVVYKKWQQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C2CC2)C3CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
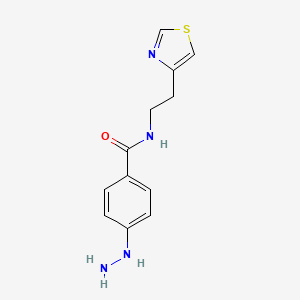

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
![(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14803280.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)

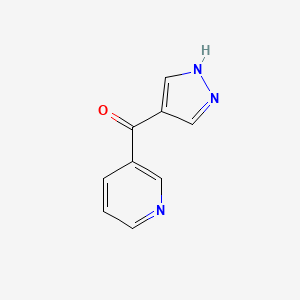
![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)
